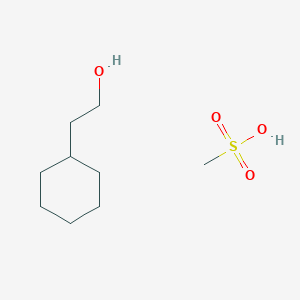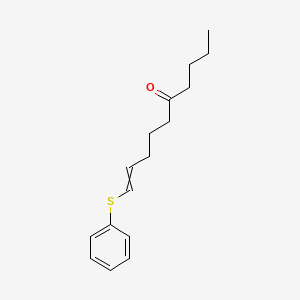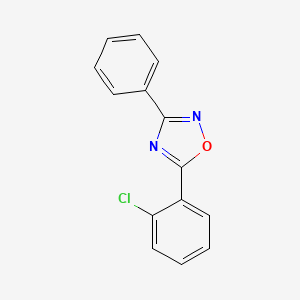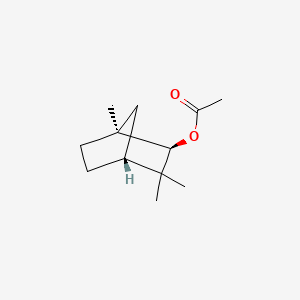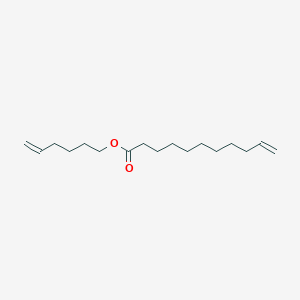
10-Undecenoic acid, 5-hexenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Undecenoic acid, 5-hexenyl ester is an organic compound with the molecular formula C17H30O2. It is an ester derived from 10-undecenoic acid and 5-hexen-1-ol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Undecenoic acid, 5-hexenyl ester typically involves the esterification of 10-undecenoic acid with 5-hexen-1-ol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
10-Undecenoic acid+5-Hexen-1-olAcid Catalyst10-Undecenoic acid, 5-hexenyl ester+Water
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The reaction mixture is typically purified by distillation or recrystallization to obtain the desired ester.
化学反応の分析
Types of Reactions
10-Undecenoic acid, 5-hexenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 10-undecenoic acid and 5-hexen-1-ol in the presence of an acid or base.
Oxidation: The double bonds in the ester can be oxidized to form epoxides or diols.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: 10-Undecenoic acid and 5-hexen-1-ol.
Oxidation: Epoxides or diols.
Reduction: Alcohols.
科学的研究の応用
10-Undecenoic acid, 5-hexenyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its antifungal and antibacterial activities.
Industry: Used in the production of polymers, coatings, and lubricants.
作用機序
The mechanism by which 10-Undecenoic acid, 5-hexenyl ester exerts its effects is primarily through its interaction with biological membranes. The ester can disrupt the lipid bilayer, leading to increased membrane permeability and cell lysis. Additionally, it can inhibit the synthesis of essential fatty acids in microorganisms, thereby exerting its antimicrobial effects.
類似化合物との比較
Similar Compounds
- 10-Undecenoic acid, ethyl ester
- 10-Undecenoic acid, methyl ester
- 10-Undecenoic acid, propargyl ester
Uniqueness
10-Undecenoic acid, 5-hexenyl ester is unique due to its specific ester linkage and the presence of two double bonds, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and efficacy in various applications.
特性
CAS番号 |
76293-70-4 |
|---|---|
分子式 |
C17H30O2 |
分子量 |
266.4 g/mol |
IUPAC名 |
hex-5-enyl undec-10-enoate |
InChI |
InChI=1S/C17H30O2/c1-3-5-7-9-10-11-12-13-15-17(18)19-16-14-8-6-4-2/h3-4H,1-2,5-16H2 |
InChIキー |
HJCMEKJDZVRSGY-UHFFFAOYSA-N |
正規SMILES |
C=CCCCCCCCCC(=O)OCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)
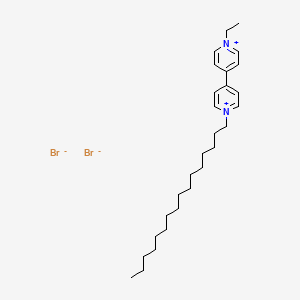

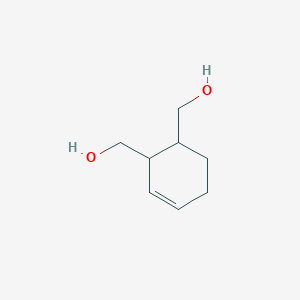
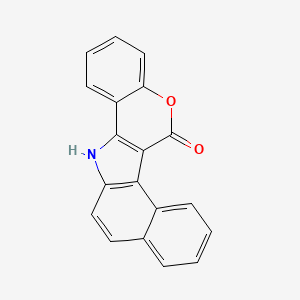
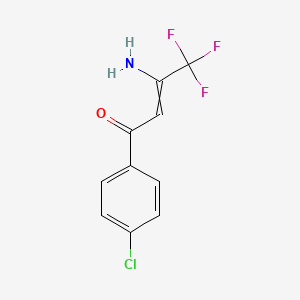
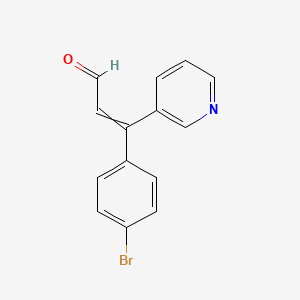
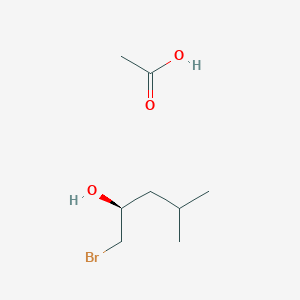
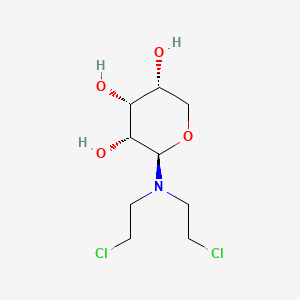
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
